![molecular formula C10H10BNO2 B7955916 (8-Methylquinolin-4-yl)boronic acid](/img/structure/B7955916.png)
(8-Methylquinolin-4-yl)boronic acid
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Description
(8-Methylquinolin-4-yl)boronic acid is a useful research compound. Its molecular formula is C10H10BNO2 and its molecular weight is 187.00 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
1. Building Block in Organic Synthesis
(8-Methylquinolin-4-yl)boronic acid is widely used as a building block in the synthesis of complex organic molecules. It participates in the Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry. This reaction is pivotal for producing biaryl compounds that are valuable intermediates in pharmaceuticals and agrochemicals .
2. Synthesis Methodologies
The synthesis of this compound typically involves the following steps:
- Borylation Reaction : The compound can be synthesized through palladium-catalyzed borylation methods, where quinoline derivatives are reacted with bis(pinacolato)diboron under optimized conditions to yield borylated products .
- Functionalization : The borylated quinolines can be further converted into oxaborole and trifluoroborate salts, enhancing their utility in various chemical transformations .
Biological Applications
1. Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development. For instance, it has been explored as a precursor for synthesizing inhibitors targeting homeodomain interacting protein kinase 2 (HIPK2), which is linked to kidney fibrosis treatment .
2. Enzyme Inhibition Studies
Due to its boronic acid functionality, this compound can form reversible covalent bonds with diols or hydroxyl groups, making it useful in enzyme inhibition studies. This property allows researchers to study enzyme activity and develop inhibitors for various biological pathways .
Material Science
1. Development of Advanced Materials
In material science, this compound is utilized in the development of new materials such as polymers and coatings. Its chemical stability and reactivity enable the creation of materials with desired properties for industrial applications .
Case Studies
Properties
IUPAC Name |
(8-methylquinolin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-3-2-4-8-9(11(13)14)5-6-12-10(7)8/h2-6,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGYGHYOJCQWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NC2=C(C=CC=C12)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.